Aqueous Solubility of Carbazole Derivative 1 Monohydrochloride vs. Free-Base Carbazole Derivatives in the Same Patent Series
Patent WO1996014090A1 explicitly singles out 2-fluoro-7-(3-pyridinylmethyl)-9H-carbazole monohydrochloride (Carbazole derivative 1 salt) as possessing “exceptionally high solubility and oral bio‑availability” in contrast to the broader class of free-base carbazole derivatives of formula (I), which are described as “only sparingly soluble in neutral aqueous solutions” and “hardly form acid addition salt forms” [1]. This qualitative statement establishes a within‑series differentiation: the monohydrochloride salt overcomes the solubility limitation that characterises most congeners. YM116, while not directly compared in the same patent, is a free base with no salt form reported in the primary literature and is subject to the same class‑level solubility constraint [2].
| Evidence Dimension | Aqueous solubility and oral bioavailability rank‑ordering within the carbazole 17,20‑lyase inhibitor series |
|---|---|
| Target Compound Data | Carbazole derivative 1 monohydrochloride: “exceptionally high solubility and oral bio‑availability” (qualitative ranking in patent disclosure) [1] |
| Comparator Or Baseline | Free-base carbazole derivatives of formula (I): “only sparingly soluble in neutral aqueous solutions”; YM116 free base: no salt form reported, subject to class‑level solubility limitation [1][2] |
| Quantified Difference | Qualitative within‑series differentiation; the monohydrochloride salt is identified as the preferred form for high‑dose oral formulations requiring constant high plasma levels [1] |
| Conditions | Patent disclosure based on physicochemical characterisation of salt vs. free-base forms; high‑dose formulation context |
Why This Matters
For in vivo efficacy studies requiring consistent oral exposure, the solubility‑enhanced salt form of Carbazole derivative 1 provides a formulation advantage that free‑base analogues including YM116 do not offer without additional solubilisation strategies.
- [1] Mesens JL, et al. Compositions comprising carbazoles and cyclodextrins. International Patent WO1996014090A1, 1996. View Source
- [2] Ideyama Y, Kudoh M, Tanimoto K, et al. YM116, 2-(1H-imidazol-4-ylmethyl)-9H-carbazole, decreases adrenal androgen synthesis by inhibiting C17-20 lyase activity in NCI-H295 human adrenocortical carcinoma cells. Jpn J Pharmacol. 1999;79(2):213-220. View Source
